molecular formula C16H14N6O3S B2446000 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034599-63-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2446000
CAS No.: 2034599-63-6
M. Wt: 370.39
InChI Key: HQHCDMJSEWFVLJ-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-2-24-16-14-20-19-13(22(14)6-5-17-16)9-18-15(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCDMJSEWFVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrazine core linked to an isoxazole moiety and a thiophene ring. The molecular formula is C16H14N6O3SC_{16}H_{14}N_{6}O_{3}S with a molecular weight of 370.4 g/mol.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Alkylation : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base like potassium carbonate.
  • Coupling with Isoxazole and Thiophene : The final product is formed through coupling reactions that incorporate the thiophene and isoxazole components.

Anticancer Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, this compound has shown promise as a dual inhibitor of c-Met and VEGFR-2 pathways, which are critical targets in cancer therapy .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bcl-2 and p21^WAF-1. For instance:

  • Isoxazole (3) : Induces a decrease in Bcl-2 expression while increasing p21^WAF-1 levels.

These effects suggest that the compound may promote apoptosis and cell cycle arrest in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good antibacterial activity against various strains, indicating potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : Interaction with specific molecular targets such as enzymes or receptors.
  • Enzyme Inhibition : Modulation of enzyme activity leading to altered signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have documented the biological efficacy of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against HL-60 leukemia cells with IC50 values ranging from 86 to 755 μM .
Study 2Showed that the compound acts as a dual inhibitor for c-Met and VEGFR pathways in various cancer cell lines .
Study 3Evaluated its antibacterial properties against multiple strains with promising results .

Q & A

Basic Question: What are the common synthetic strategies for constructing the triazolopyrazine core in this compound?

Answer:
The triazolopyrazine core is typically synthesized via heterocyclization reactions. For example, triazolopyrazine derivatives can be prepared by reacting hydrazine derivatives with diethyl oxalate in tetrahydrofuran (THF) under reflux, followed by cyclization with sulfonyl hydrazides ( ). A specific protocol involves coupling 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethylamine with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid using EDCI/HOBt in DMF, as described in triazolopyrazine-carboxamide syntheses ( ). Key steps include TLC monitoring and purification via recrystallization or column chromatography .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Answer:
Structural confirmation requires a combination of:

  • 1H NMR to verify proton environments (e.g., ethoxy, thiophene, and isoxazole protons).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies).
  • Elemental analysis (C, H, N, S) to validate stoichiometry ( ). For advanced confirmation, X-ray crystallography (as in ) or mass spectrometry (HRMS) is recommended .

Advanced Question: How can reaction conditions be optimized for scalable synthesis?

Answer:
Optimization can leverage flow chemistry and Design of Experiments (DoE) . For instance, flow reactors improve yield and reproducibility in oxidation or cyclization steps by controlling temperature and residence time ( ). DoE methodologies (e.g., factorial designs) systematically evaluate variables like solvent polarity (DMF vs. dioxane), catalyst loading, and reaction time. Statistical modeling identifies critical parameters, reducing trial-and-error approaches .

Advanced Question: How should researchers resolve contradictions between molecular docking predictions and experimental bioactivity data?

Answer:
Discrepancies may arise from:

  • Target flexibility : Docking assumes rigid protein structures; use molecular dynamics simulations to account for conformational changes.
  • Solvent effects : Include explicit water molecules in docking models ( used 14-α-demethylase lanosterol (PDB:3LD6) but omitted solvation).
  • Experimental validation : Perform dose-response assays (e.g., IC50 determination) and compare with docking scores. If contradictions persist, re-evaluate the binding site hypothesis or test off-target interactions .

Advanced Question: What computational strategies predict the biological targets of this compound?

Answer:
Molecular docking against databases like PDB or ChEMBL identifies potential targets. For example, the triazolopyrazine moiety may inhibit kinases or GPCRs due to its planar structure, while the thiophene-isoxazole group could modulate cytochrome P450 enzymes ( ). Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate with pharmacophore modeling to assess steric/electronic complementarity ( ).

Advanced Question: What advanced analytical methods resolve structural ambiguities in derivatives?

Answer:

  • X-ray crystallography : Resolves absolute configuration and crystal packing effects (e.g., used methanol recrystallization for single-crystal growth).
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in crowded spectra (e.g., distinguishing isoxazole and triazolopyrazine protons).
  • LC-MS/MS : Detects trace impurities or degradation products during stability studies .

Basic Question: How is initial biological screening performed for this compound?

Answer:

  • In vitro assays : Test against panels of enzymes (e.g., kinases, phosphatases) or cell lines (e.g., cancer, microbial). The thiophene-isoxazole group may confer anti-inflammatory activity ( ).
  • ADME profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability.
  • Toxicity screening : Employ zebrafish embryos or HEK293 cells to assess acute toxicity .

Advanced Question: How can heterocyclic modifications enhance target selectivity?

Answer:

  • Isoxazole substitution : Replace thiophene with fluorophenyl groups to modulate lipophilicity (logP) and target membrane-bound enzymes ( ).
  • Triazolopyrazine functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with aromatic residues in binding pockets ( ).
  • Salt formation : Improve solubility via carboxylate salts (e.g., sodium or potassium salts of the carboxamide) as in .

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